Home > Products > Screening Compounds P97727 > BIBP 3226 trifluoroacetate
BIBP 3226 trifluoroacetate -

BIBP 3226 trifluoroacetate

Catalog Number: EVT-1533927
CAS Number:
Molecular Formula: C27H31N5O3.2CF3CO2H
Molecular Weight: 701.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mixed non-peptide neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptor antagonist (Ki values are 1.1, 79, 108, > 1000, > 1000 and >1000 for rNPY Y1, hNPFF2, rNPFF, rNPY Y2, rNPY Y4 and rNPY Y5 respectively). Produces an anxiogenic-like effect in rats following i.c.v. administration.
Overview

BIBP 3226 trifluoroacetate is a non-peptide antagonist of the neuropeptide Y Y1 receptor and the neuropeptide FF receptor. It is recognized for its role in modulating neuropeptide signaling pathways, particularly in the context of anxiety and stress responses. The compound's chemical name is N-[(1 R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate, and it has a molecular weight of approximately 473.57 g/mol in its free base form .

Source and Classification

BIBP 3226 trifluoroacetate is classified as a mixed receptor antagonist, specifically targeting the neuropeptide Y Y1 and neuropeptide FF receptors. It is commercially available from various suppliers, including Tocris Bioscience and R&D Systems, with a purity of ≥98% . The compound is typically utilized in laboratory research settings to explore its biological effects and potential therapeutic applications.

Synthesis Analysis

The synthesis of BIBP 3226 trifluoroacetate involves several steps that include the construction of the core structure followed by functionalization to yield the final product. While specific synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available amino acids and aromatic compounds.
  2. Reactions: Key reactions may involve peptide coupling techniques, amidation, and selective protection/deprotection strategies to ensure proper functional group orientation.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity level.

Technical details regarding specific reagents, reaction conditions, and yields are typically found in proprietary methods or specific research publications related to BIBP 3226 .

Molecular Structure Analysis

The molecular structure of BIBP 3226 trifluoroacetate can be summarized as follows:

  • Molecular Formula: C27_{27}H31_{31}N5_5O3_3·xCF3_3CO2_2H
  • InChI Key: FSBMUMHPXBMVJF-MQWQBNKOSA-N
  • SMILES Representation: OC1=CC=C(CNC(C@HCCCNC(N)=N)=O)C=C1.OC(C(F)(F)F)=O

The structure exhibits multiple functional groups that facilitate binding to its target receptors through various interactions such as hydrogen bonding and hydrophobic interactions .

Chemical Reactions Analysis

BIBP 3226 trifluoroacetate primarily functions as an antagonist in various biological assays. Its key reactions include:

  1. Receptor Binding: BIBP 3226 competes with neuropeptide Y for binding at the Y1 receptor, demonstrating high affinity (Ki values of 1.1 nM for rNPY Y1) and specificity in various cell lines.
  2. Functional Assays: In vitro studies show that BIBP 3226 can inhibit cyclic AMP production induced by neuropeptide FF, showcasing its antagonistic properties against these neuropeptides .
  3. In Vivo Effects: Administration in animal models has demonstrated anxiogenic-like effects when administered centrally (i.c.v.) .
Mechanism of Action

The mechanism of action for BIBP 3226 trifluoroacetate involves:

  • Antagonism at Neuropeptide Receptors: By binding to the neuropeptide Y Y1 receptor and neuropeptide FF receptor, BIBP 3226 inhibits their signaling pathways.
  • Impact on Neurotransmission: This antagonism affects neurotransmitter release and neuronal excitability, leading to altered behavioral responses such as anxiety modulation .
  • Research Applications: The compound is utilized in studies investigating the roles of neuropeptides in stress responses and feeding behaviors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble to 1 mg/ml in water and up to 50 mg/ml in dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under recommended storage conditions (usually at -20°C).
  • Reactivity: Exhibits reactivity typical of amine-containing compounds; care should be taken when handling due to potential interactions with electrophiles.

Relevant data includes its melting point, boiling point, and specific heat capacities which may vary based on formulation .

Applications

BIBP 3226 trifluoroacetate finds applications primarily in scientific research:

  • Neuroscience Studies: Used extensively to study the role of neuropeptides in anxiety, stress responses, and other behavioral paradigms.
  • Pharmacological Research: Investigated for potential therapeutic effects in conditions related to anxiety disorders and other neuropsychiatric conditions.
  • Cell Signaling Research: Serves as a tool for understanding the complex signaling mechanisms involving neuropeptide receptors.
Chemical Identity & Pharmacological Classification of BIBP 3226 Trifluoroacetate

Structural Characterization: Guanidine-Containing Non-Peptidic Architecture

BIBP 3226 trifluoroacetate features a stereochemically defined, guanidine-rich architecture that differentiates it from peptidic NPY receptor ligands. Its core structure comprises a diphenylacetyl group linked to a D-arginine residue, which terminates in a para-hydroxybenzylamide moiety. The presence of the chiral center at the arginine residue (R-configuration) is critical for receptor recognition and antagonistic activity [4] [6]. The guanidine group within the arginine side chain serves as a key pharmacophore for ionic interactions with NPY Y1 receptor aspartate residues, while the diphenylacetyl group provides hydrophobic stabilization within the receptor pocket. This non-peptidic design enhances metabolic stability compared to endogenous NPY peptides, facilitating in vivo pharmacological studies [3]. The trifluoroacetate counterion improves solubility without participating in receptor interactions.

Table 1: Structural Features of BIBP 3226 Trifluoroacetate

FeatureDescription
Chemical FormulaC₂₉H₃₂F₃N₅O₅ (salt) [1]
Canonical SMILESOC1=CC=C(CNC(C@@HCCCNC(N)=N)=O)C=C1.OC(C(F)(F)F)=O [2]
ChiralityR-configuration at Cα of arginine residue [4]
Key PharmacophoresGuanidine group, diphenylacetyl, p-hydroxybenzylamide [3]

Physicochemical Properties: Solubility, Stability, and Salt Stoichiometry Variability

BIBP 3226 trifluoroacetate displays significant aqueous solubility (≥12.13 mg/mL with sonication) and organic solvent compatibility, including high solubility in DMSO (≥78 mg/mL) and ethanol (≥73.2 mg/mL) [4]. This property profile enables formulation flexibility for in vitro and in vivo studies. The compound exhibits hygroscopic tendencies, requiring storage at -20°C in desiccated conditions to maintain stability [6]. Batch-to-batch variability in trifluoroacetate (TFA) stoichiometry and hydration levels is explicitly documented by suppliers. Certificates of Analysis provide batch-specific net content of the free base (molecular weight = 473.57 g/mol) rather than the salt form (molecular weight ≈ 587.59 g/mol), necessitating molar concentration adjustments for pharmacological experiments [2] [9]. The compound demonstrates sufficient stability in physiological buffers for acute experimental protocols but lacks comprehensive long-term stability data under various pH conditions.

Receptor Profiling: Dual NPY Y1/NPFF Receptor Antagonism Kinetics

BIBP 3226 trifluoroacetate functions as a competitive antagonist at both neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. It exhibits nanomolar affinity for rat NPY Y1 receptors (Ki = 1.1 nM), effectively inhibiting NPY-mediated vasoconstriction and central nervous system effects [2] [3]. At human NPFF2 receptors, it demonstrates moderate affinity (Ki = 79 nM) and effectively antagonizes NPFF-induced inhibition of forskolin-stimulated cAMP production in transfected CHO cells in a concentration-dependent manner [2] [4]. Functional studies reveal its ability to block NPFF-mediated biological responses in vivo, including the reversal of NPFF-induced anti-morphine effects in tail-flick tests and attenuation of NPFF-evoked hypotension in anesthetized rats [4]. The dual antagonism profile positions BIBP 3226 as a unique tool for investigating crosstalk between NPY and NPFF systems in stress responses and pain modulation.

Table 2: Functional Antagonism by BIBP 3226 Trifluoroacetate

Functional ResponseExperimental SystemOutcome
NPFF-inhibited cAMP productionhNPFF2-transfected CHO cellsConcentration-dependent antagonism [2]
NPFF-induced hypotensionUrethane-anesthetized ratsSignificant reduction in blood pressure response [4]
NPFF anti-morphine effectMouse tail-flick assayComplete prevention of opioid modulation [4]
Stress-induced hypertensionRat cardiovascular stress modelsAttenuation of hypertensive response [3]

Selectivity Analysis: Ki Values Across Neuropeptide Receptor Subtypes

The selectivity profile of BIBP 3226 trifluoroacetate reveals a distinct preference for NPY Y1 and NPFF receptors over related neuropeptide receptors. As documented in competitive binding assays, its affinity spans six orders of magnitude across receptors:

  • High affinity: rNPY Y1 (Ki = 1.1 nM)
  • Moderate affinity: hNPFF2 (Ki = 79 nM), rNPFF (Ki = 108 nM)
  • Negligible affinity: rNPY Y2, rNPY Y4, rNPY Y5 (Ki > 1000 nM) [2] [4] [10]

This selectivity enables specific interrogation of Y1 receptor physiology in systems expressing multiple NPY receptor subtypes. The >900-fold selectivity for Y1 over Y2 receptors is particularly valuable for distinguishing presynaptic (typically Y2-mediated) versus postsynaptic (Y1-mediated) NPY effects in neuronal preparations [3] [7]. Nevertheless, researchers must consider its moderate NPFF receptor affinity (especially at higher concentrations) when interpreting in vivo effects. The absence of significant binding at 60+ non-NPY receptors (including adrenergic, serotonin, and dopamine receptors) confirms its neuropeptide-specific targeting [3] [8].

Table 3: Receptor Affinity Profile of BIBP 3226 Trifluoroacetate

Receptor SubtypeSpeciesKi (nM)Selectivity Ratio (vs. Y1)
NPY Y1Rat1.1Reference
NPFF2Human7972-fold lower
NPFFRat10898-fold lower
NPY Y2Rat>1000>900-fold lower
NPY Y4Rat>1000>900-fold lower
NPY Y5Rat>1000>900-fold lower

Data compiled from [2] [4] [10]

Table 4: BIBP 3226 Trifluoroacetate Nomenclature

Nomenclature TypeDesignation
Systematic Name(R)-2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide 2,2,2-trifluoroacetate
IUPAC Name(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid [10]
Common SynonymsBIBP 3226 TFA salt; Diphenylacetyl-D-Arg-4-hydroxybenzylamide trifluoroacetate; N2-(Diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide trifluoroacetate [6]
CAS Number1068148-47-9 [10]
PubChem CID56972180 [1]

Properties

Product Name

BIBP 3226 trifluoroacetate

Molecular Formula

C27H31N5O3.2CF3CO2H

Molecular Weight

701.61

Synonyms

N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide ditrifluoroacetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.